Product packaging for Clindamycin 2-Phosphate Sulfoxide(Cat. No.:CAS No. 1228573-90-7)

Clindamycin 2-Phosphate Sulfoxide

Cat. No.: B589252
CAS No.: 1228573-90-7
M. Wt: 520.959
InChI Key: NEQHVQGMXRPASW-IMOWMNBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Clindamycin 2-Phosphate Sulfoxide (CAS 1228573-90-7) is a biochemical compound of significant interest in pharmaceutical and antimicrobial research. With a molecular formula of C18H34ClN2O9PS and a molecular weight of 520.96 g/mol, it is identified as a primary oxidative metabolite of clindamycin, a lincosamide antibiotic . The metabolism of clindamycin is primarily mediated by the hepatic cytochrome P450 isoenzyme CYP3A4, leading to the formation of clindamycin sulfoxide . As a metabolite, this compound is crucial for studies investigating the pharmacokinetic profile, metabolic pathways, and degradation products of the parent drug clindamycin . Researchers utilize this compound to understand the complete biotransformation process, which is essential for drug development and safety assessments. The compound is supplied with a Certificate of Analysis to ensure quality and purity for your research applications. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34ClN2O9PS B589252 Clindamycin 2-Phosphate Sulfoxide CAS No. 1228573-90-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34ClN2O9PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(30-31(25,26)27)18(29-15)32(4)28/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9-,10+,11-,12+,13+,14-,15+,16+,18+,32?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQHVQGMXRPASW-IMOWMNBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)S(=O)C)OP(=O)(O)O)O)O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)S(=O)C)OP(=O)(O)O)O)O)[C@H](C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34ClN2O9PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Formation Mechanisms of Clindamycin 2 Phosphate Sulfoxide

Clindamycin (B1669177) 2-Phosphate Sulfoxide (B87167) as a Degradation Product

The formation of Clindamycin 2-Phosphate Sulfoxide primarily occurs through the oxidation of the sulfur atom in the clindamycin molecule. This transformation can be achieved through various chemical and biological pathways.

One of the principal methods for the synthesis of the sulfoxide form is through the direct oxidation of clindamycin or its salts. For instance, clindamycin can be reacted with an oxidizing agent like hydrogen peroxide in an aqueous solution to yield clindamycin sulfoxide. The reaction conditions, such as temperature and the molar ratio of the reactants, are crucial to control the extent of oxidation and prevent the formation of the further oxidized by-product, clindamycin sulfone. A patented method describes using an aqueous hydrogen peroxide solution with a molar ratio of clindamycin to hydrogen peroxide between 1:2 and 1:6, at a reaction temperature of 5-55°C for a duration of 20 minutes to 2 hours. google.com

Stereospecific synthesis methods have also been developed to isolate the two diastereomers of clindamycin sulfoxide, designated as CSO A and CSO B. The oxidation of clindamycin hydrochloride with iodobenzene (B50100) dichloride has been shown to preferentially produce CSO A, while using sodium perborate (B1237305) at a pH between 8 and 9 favors the formation of CSO B. google.com this compound can also exist in these two stereoisomeric forms. google.com

Furthermore, the oxidation of clindamycin phosphate (B84403) using stronger oxidizing agents like potassium dichromate in an acidic medium has been studied. Kinetic and mechanistic studies have shown that clindamycin phosphate is oxidized at the methyl sulfide (B99878) group to form the corresponding sulfoxide. researchgate.nettandfonline.com The reaction is first order with respect to both chromium(VI) and clindamycin phosphate concentrations, and the rate increases with higher sulfuric acid concentration. researchgate.nettandfonline.com These studies indicate that the oxidation of the sulfur atom is a primary transformation pathway for clindamycin and its phosphate ester.

In biological systems, the formation of clindamycin sulfoxide is a known metabolic pathway. The in-vivo metabolism of clindamycin to clindamycin sulfoxide is primarily mediated by the cytochrome P450 enzyme CYP3A4.

Comparative Degradation Kinetics with Parent Compounds

The stability of a pharmaceutical compound is a critical factor, and understanding its degradation kinetics provides insight into its shelf-life and potential degradation pathways. Comparative studies have shown that this compound exhibits different degradation kinetics compared to its parent compounds, clindamycin phosphate and clindamycin hydrochloride.

A significant study compared the stability of clindamycin sulfoxide stereoisomers (CSO A and CSO B) with clindamycin phosphate and clindamycin hydrochloride in buffered solutions at an elevated temperature of 50°C. The results demonstrated that the sulfoxide derivatives have enhanced stability. After 8 weeks of storage, only about 30% of the initial clindamycin phosphate and less than 10% of clindamycin hydrochloride remained in the solution. In stark contrast, approximately 70% of CSO A and 90% of CSO B were still present under the same conditions. Even after 12 weeks, the remaining concentrations of CSO A and CSO B were about 60% and 80%, respectively. google.com This indicates a significantly slower degradation rate for the sulfoxide forms compared to the parent compounds.

Forced degradation studies on clindamycin phosphate have identified its primary degradation products under various stress conditions. Under peroxide degradation, two main degradation products are formed. usp.orgusp.org Humidity is another factor that leads to the degradation of clindamycin phosphate, primarily through the hydrolysis of the phosphate ester to form clindamycin. usp.orgusp.org Studies on the aqueous stability of clindamycin have shown that it is most stable in the pH range of 3-5. researchgate.net Below pH 4, the primary degradation pathway is the hydrolysis of the thioglycoside linkage, while between pH 5 and 10, the main degradation involves the scission of the 7-(S)-chloro group to form the 7-(R)-hydroxy analog, lincomycin. researchgate.net

The enhanced stability of the sulfoxide derivative can be attributed to the modification at the sulfur atom, which is a primary site for oxidative degradation in the parent molecule. The oxidation to the sulfoxide form makes the molecule less susceptible to further immediate degradation under certain conditions.

Below is a data table summarizing the comparative stability of Clindamycin Sulfoxide isomers and its parent compounds at 50°C over time, based on the findings from the patent WO2006055869A2. google.com

Time (weeks)% Clindamycin Phosphate Remaining% Clindamycin HCl Remaining% Clindamycin Sulfoxide A (CSO A) Remaining% Clindamycin Sulfoxide B (CSO B) Remaining
4~40%~40%>90%>90%
8~30%<10%~70%~90%
12Not ReportedNot Reported~60%~80%

Stereochemical Characterization and Isomerism of Clindamycin 2 Phosphate Sulfoxide

Diastereomeric Forms of Clindamycin (B1669177) 2-Phosphate Sulfoxide (B87167).nih.govgoogle.com

The oxidation of the sulfide (B99878) in the parent clindamycin molecule to a sulfoxide introduces a new stereocenter at the sulfur atom. This results in the formation of two diastereomeric isomers of Clindamycin 2-Phosphate Sulfoxide. google.com These isomers, while possessing the same molecular formula and connectivity, differ in the three-dimensional arrangement of atoms around the chiral sulfur center.

Identification of Distinct Isomers (e.g., Isomer-B, CSO A, CSO B).nih.govgoogle.comsynzeal.com

Scientific literature and chemical catalogs identify and designate these diastereomers using various nomenclatures, including Isomer A and Isomer B, or CSO A and CSO B (Clindamycin Sulfoxide A and B). google.comsynzeal.com Through detailed analytical work, these isomers have been assigned specific stereochemistry at the sulfur atom, namely (R) and (S) configurations.

Specifically, "Clindamycin 2-Phosphate-(R)-Sulfoxide" and "Clindamycin 2-Phosphate-(S)-Sulfoxide" have been identified and are associated with distinct CAS numbers, confirming their existence as separate chemical entities. nih.gov For instance, "Clindamycin phosphate (B84403) Sulfoxide Isomer-A" is chemically named as (2R,3R,4S,5R,6R)-6-((1S,2S)-2-Chloro-1-((2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxamido)propyl)-4,5-dihydroxy-2-((R)-methylsulfinyl)tetrahydro-2H-pyran-3-yl dihydrogen phosphate. synzeal.com

Table 1: Identified Diastereomers of this compound

Isomer DesignationStereochemistry at SulfoxideCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Isomer A / CSO A(R)1228573-90-7C₁₈H₃₄ClN₂O₉PS520.96
Isomer B / CSO B(S)887402-21-3C₁₈H₃₄ClN₂O₉PS520.96

This table is generated based on data from multiple sources. nih.govallmpus.compharmaffiliates.com

Stereospecificity in Synthetic Routes and Isolation Challenges.google.comgoogle.comchromatographyonline.com

The synthesis of this compound can be approached through non-stereospecific or stereospecific methods. google.com Non-stereospecific oxidation of clindamycin phosphate typically yields a mixture of the (R) and (S) diastereomers, necessitating subsequent separation. google.com

Stereospecific synthetic routes have been developed to preferentially form one isomer over the other. For example, the oxidation of clindamycin hydrochloride with iodobenzene (B50100) dichloride has been reported to preferentially yield CSO A. google.com Conversely, other specific reaction conditions can be employed to favor the formation of CSO B. google.com These targeted syntheses can reduce or eliminate the need for challenging downstream separation processes. google.com

The isolation of the individual diastereomers from a mixture presents significant challenges. Preparative chromatography is often employed for this purpose; however, the similar physicochemical properties of diastereomers can make their separation difficult, often requiring carefully optimized conditions and potentially leading to issues with co-elution. google.comchromatographyonline.com The development of a purification process can be a lengthy and resource-intensive endeavor. chromatographyonline.com

Methodologies for Isomer Separation and Characterization (e.g., Chromatography).google.comnih.gov

High-performance liquid chromatography (HPLC) is the primary technique used for the separation and analysis of the this compound diastereomers. google.comgoogle.com The development of a successful separation method relies on the selection of an appropriate stationary phase and mobile phase to exploit the subtle differences in the physicochemical properties of the isomers.

A patented method for the separation of clindamycin sulfoxide isomers utilizes a reversed-phase HPLC approach. google.com The specific conditions are detailed in the table below:

Table 2: Example of HPLC Method for Separation of Clindamycin Sulfoxide Isomers

ParameterCondition
Chromatographic Column Octane bonded silica (B1680970) gel column or octadecyl chromatographic column
Mobile Phase A: AcetonitrileB: Water
Gradient Elution 0 min: 10% A, 90% B20 min: 40% A, 60% B21 min: 10% A, 90% B30 min: 10% A, 90% B
Mobile Phase Additive Organic acid (e.g., formic acid, glacial acetic acid) at 0.05%-0.15% or a volatile fatty acid salt (e.g., ammonium (B1175870) formate, ammonium acetate) at a concentration of 5-20 mmol/L

This table is based on information from a patent for the separation of clindamycin sulfoxide isomers. google.com

The addition of an organic acid or a salt to the mobile phase is noted to improve the peak shape and reduce tailing. google.com

Once separated by HPLC, the characterization and identification of the isomers are typically confirmed using mass spectrometry (MS), often in tandem with HPLC (HPLC-MS). nih.gov This powerful analytical technique provides information on the molecular weight of the compounds and their fragmentation patterns, which can be used to confirm their identity. nih.gov

Metabolic Biotransformation Pathways Yielding Clindamycin Sulfoxide in Vitro and Non Human Systems

Comparative Metabolic Profiles with Other Clindamycin (B1669177) Metabolites (e.g., N-Desmethylclindamycin)

In addition to S-oxidation, clindamycin also undergoes N-demethylation to form a minor metabolite, N-desmethylclindamycin. nih.govfda.gov In vitro metabolic studies consistently show that the formation of clindamycin sulfoxide (B87167) is the major pathway, significantly exceeding the production of N-desmethylclindamycin. researchgate.net The metabolic profile observed in incubations with recombinant CYP3A4 was qualitatively similar to that seen in pooled human liver and intestinal microsomes, with clindamycin sulfoxide being the predominant product.

While direct in vitro percentages vary by experimental conditions, data from non-human studies also reflect this hierarchy. For instance, an analysis of rat urine following oral administration of clindamycin showed that of the excreted radioactive dose, clindamycin sulfoxide accounted for 27.57% of the metabolites, whereas N-desmethylclindamycin accounted for only 9.16%. fda.gov This reinforces the in vitro findings that S-oxidation is the more prominent metabolic pathway compared to N-demethylation. fda.gov

Table 2: Relative Formation of Major Clindamycin Metabolites

MetaboliteRelative AbundancePrimary PathwayForming Enzyme(s)
Clindamycin Sulfoxide Major (>90% of metabolism) researchgate.netS-OxidationCYP3A4 (primary), CYP3A5 (minor) nih.govresearchgate.net
N-Desmethylclindamycin Minor (<10% of metabolism) researchgate.netN-DemethylationCYP3A4, CYP3A5 nih.govfda.gov

Analytical Methodologies for Clindamycin 2 Phosphate Sulfoxide in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of Clindamycin (B1669177) 2-Phosphate Sulfoxide (B87167), enabling its separation from the active pharmaceutical ingredient (API) and other related substances.

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS/MS) Detection

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a powerful technique for the identification and quantification of Clindamycin 2-Phosphate Sulfoxide. nih.gov This method offers high sensitivity and specificity, allowing for the detection of trace-level impurities. nih.gov

In a typical HPLC-MS/MS setup, a reversed-phase column is used to separate the components of a sample. The separated compounds are then introduced into the mass spectrometer. The mass spectrometer provides information about the molecular weight of the compounds and their fragmentation patterns, which serves as a unique fingerprint for identification. For instance, the [M+H]+ peak for Clindamycin Sulfoxide is observed at m/z 441. google.com

The use of a triple quadrupole mass spectrometer in MS/MS mode enhances the selectivity of the analysis by monitoring specific precursor-to-product ion transitions. fda.gov This is particularly useful in complex matrices like pharmaceutical formulations.

High-Performance Thin Layer Chromatography (HPTLC) in Related Pharmaceutical Formulations

High-Performance Thin Layer Chromatography (HPTLC) is another valuable technique for the analysis of pharmaceutical formulations containing clindamycin. impactfactor.orgresearchgate.net HPTLC offers the advantage of simultaneous analysis of multiple samples, making it a cost-effective and time-efficient method for routine quality control. researchgate.net

In HPTLC, a stationary phase, such as silica (B1680970) gel, is coated on a glass plate. The sample is applied to the plate, which is then developed in a chamber containing a suitable mobile phase. The separation is based on the differential migration of the components up the plate. The separated spots are then visualized and quantified using a densitometer.

Recent studies have demonstrated the development and validation of HPTLC methods for the simultaneous determination of clindamycin phosphate (B84403) in combination with other drugs like tretinoin (B1684217) and adapalene. impactfactor.orgresearchgate.net These methods are validated according to regulatory guidelines and have been shown to be accurate and precise. impactfactor.org

Development and Validation of Stability-Indicating Methods for Impurity Profiling

The development of stability-indicating analytical methods is a regulatory requirement for all pharmaceutical products. These methods are designed to separate and quantify the drug substance from its degradation products, thus providing an accurate assessment of the drug's stability. veterinaria.orgresearchgate.net

For clindamycin, stability-indicating HPLC methods have been developed and validated to monitor the formation of impurities, including this compound, under various stress conditions such as acidic, basic, oxidative, and photolytic degradation. researchgate.netresearchgate.net These methods typically employ a C18 or C8 column with a gradient elution program to achieve optimal separation of all related compounds. veterinaria.orgusp.org The validation of these methods includes parameters such as specificity, linearity, accuracy, precision, and robustness to ensure their reliability. veterinaria.org

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the chemical structure of molecules. Proton (¹H) NMR provides detailed information about the hydrogen atoms in a molecule, while Phosphorus-31 (³¹P) NMR is specifically used to probe the environment of the phosphorus atom in the phosphate group. usbio.net

¹H NMR and ³¹P NMR have been used to confirm the identity of this compound. usbio.net The chemical shifts and coupling constants observed in the NMR spectra provide definitive evidence for the presence of the sulfoxide group and the location of the phosphate ester at the 2-position of the sugar moiety. scienceopen.com

Mass Spectrometric Analysis for Molecular Weight and Structural Confirmation

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and confirm the structure of this compound. usbio.netallmpus.com The compound has a molecular weight of 520.96 g/mol . usbio.netallmpus.com

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which aids in the unambiguous confirmation of the elemental composition of the molecule. Furthermore, tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, provide valuable structural information. The fragmentation pattern of this compound is unique and can be used for its specific identification, even in the presence of other closely related compounds. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy is an analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation, an FTIR spectrum provides a molecular fingerprint, revealing the presence of specific chemical bonds. For this compound, FTIR is instrumental in confirming its structural integrity by identifying key functional groups.

While a specific spectrum for this exact compound is not publicly detailed, the analysis relies on identifying characteristic peaks associated with its constituent parts, which are well-documented for the parent molecule, Clindamycin, and its phosphate derivative. iajps.commdpi.com The signals present in the IR spectrum are expected to be consistent with its structural formula. bioszeparacio.hu Key vibrational modes anticipated in an FTIR analysis of this compound would include:

S=O Stretch: A strong absorption band indicating the presence of the sulfoxide group.

P=O and P-O Stretches: Bands corresponding to the phosphate ester group.

C=O Stretch: A strong peak from the amide carbonyl group.

O-H Stretch: A broad band representing the hydroxyl (-OH) groups on the sugar moiety.

N-H Stretch and Bend: Peaks associated with the amide group.

C-H Stretch: Signals from the aliphatic and methyl groups.

C-Cl Stretch: Absorption indicating the chloro group.

C-N Stretch: Vibration from the pyrrolidine (B122466) ring and amide linkage.

The presence and position of these peaks help to confirm the identity and purity of the compound, ensuring that the sulfoxidation and phosphorylation have occurred at the correct positions without altering other essential parts of the molecule.

Other Analytical Approaches for Research Applications

Beyond spectroscopic methods like FTIR, several other analytical techniques are crucial for the characterization and quality control of this compound in research and pharmaceutical development.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which is then compared against the theoretical values calculated from the compound's molecular formula. For this compound, the molecular formula is C18H34ClN2O9PS, with a molecular weight of approximately 520.96 g/mol . lgcstandards.comallmpus.com This analysis is a critical step in verifying the empirical formula of a newly synthesized or isolated batch of the compound.

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Percentage (%)
Carbon C 12.011 18 216.198 41.50
Hydrogen H 1.008 34 34.272 6.58
Chlorine Cl 35.453 1 35.453 6.81
Nitrogen N 14.007 2 28.014 5.38
Oxygen O 15.999 9 143.991 27.64
Phosphorus P 30.974 1 30.974 5.95
Sulfur S 32.06 1 32.06 6.15

| Total | | | | 520.962 | 100.00 |

Note: Values are calculated based on the molecular formula C18H34ClN2O9PS and may vary slightly based on isotopic composition.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a widely used chromatographic technique for the separation and identification of compounds. mdpi.com In the context of Clindamycin and its related substances, TLC is an effective method for assessing purity and identifying impurities like the sulfoxide derivative. cleanchemlab.com High-Performance Thin-Layer Chromatography (HPTLC) offers enhanced separation and quantification capabilities. researchgate.net

A typical TLC method involves spotting the sample onto a plate coated with a stationary phase, such as silica gel. The plate is then developed in a chamber containing a suitable mobile phase. The different components of the sample mixture travel up the plate at different rates, resulting in separation. For clindamycin-related compounds, specific mobile phase compositions are used to achieve optimal separation. For instance, a system published in the British Pharmacopoeia for Clindamycin Gel utilizes a mobile phase of water, glacial acetic acid, and 1-butanol (B46404). pharmacopoeia.com After development, the spots are visualized, often by spraying with a reagent like potassium permanganate (B83412), which reacts to form visible spots. pharmacopoeia.com The retention factor (Rf) value of the sulfoxide can be compared to that of a reference standard for positive identification.

Table 2: Example Parameters for TLC Analysis of Clindamycin Compounds

Parameter Description
Stationary Phase Merck TLC silica gel 60 plate. pharmacopoeia.com
Mobile Phase A mixture of water, glacial acetic acid, and 1-butanol (e.g., 20:20:60 v/v/v). pharmacopoeia.com
Application Sample applied as a small band or spot. pharmacopoeia.com
Development Plate developed in a saturated chamber for a specific distance (e.g., 150 mm). pharmacopoeia.com
Drying Plate dried in an oven to remove the mobile phase. pharmacopoeia.com

| Visualization | Spraying with a 0.1% w/v solution of potassium permanganate and examining under daylight. pharmacopoeia.com |

Mechanistic Research on Clindamycin Sulfoxide Bioactivity Molecular and Biochemical Focus

Exploration of Molecular Interactions

The fundamental mechanism of action for clindamycin (B1669177) involves its binding to the 50S subunit of the bacterial ribosome, thereby inhibiting the early stages of protein synthesis. kuleuven.beresearchgate.netmpa.se This interaction prevents the formation of peptide bonds and can lead to the dissociation of peptidyl-tRNA from the ribosome. nih.govnih.gov

While clindamycin's interaction with the ribosome is well-established, specific research directly comparing the molecular binding of clindamycin sulfoxide (B87167) to the ribosome with that of the parent drug is not extensively detailed in publicly available literature. The prevailing understanding is that the lincosamide class of antibiotics, including clindamycin, shares a common mechanism of action by targeting the 50S ribosomal subunit. kuleuven.bempa.se Studies on the conformational changes of clindamycin when bound to the ribosome suggest that specific arrangements of its functional groups are crucial for this interaction. sci-hub.ru However, it remains to be fully elucidated whether the addition of the sulfoxide group significantly alters the binding affinity or the specific molecular interactions with the ribosomal RNA or proteins compared to clindamycin.

Potential as a Bioactive Metabolite in In Vitro Models

Several in vitro studies have demonstrated the antibacterial activity of clindamycin sulfoxide against various bacterial species. Notably, it has shown inhibitory effects against anaerobic bacteria.

In Vitro Activity of Clindamycin Sulfoxide Against Anaerobic Bacteria

Bacterial SpeciesMinimum Inhibitory Concentration (MIC) (mg/L)Reference
Prevotella prevotti2 caymanchem.commedchemexpress.commedchemexpress.com
Bacteroides fragilis2 caymanchem.commedchemexpress.commedchemexpress.com
Clostridium sordellii1 caymanchem.commedchemexpress.commedchemexpress.com

In Vitro Studies on Inhibition of Enzymes or Protein Synthesis

The primary mechanism of antibacterial action for clindamycin and its bioactive metabolites is the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit. kuleuven.beresearchgate.netmpa.se While the bioactivity of clindamycin sulfoxide is established through the observation of its minimum inhibitory concentrations against various bacteria, specific in vitro studies focusing solely on the inhibitory effect of the sulfoxide metabolite on isolated enzymes or protein synthesis systems are limited.

The majority of research on enzymatic interactions has centered on the metabolism of the parent drug, clindamycin. For instance, in vitro studies using human liver and intestinal microsomes have extensively characterized the role of CYP3A4 in the formation of clindamycin sulfoxide. nih.govcaymanchem.com These studies have also investigated the potential of the parent drug, clindamycin, to inhibit various CYP450 enzymes, finding that it only moderately inhibits CYP3A4 at high concentrations and does not significantly inhibit other major CYP isoforms. nih.gov

However, there is a lack of specific data from in vitro studies designed to assess whether clindamycin sulfoxide itself acts as an inhibitor of other enzymatic pathways or has a distinct profile of protein synthesis inhibition beyond the general mechanism attributed to the lincosamide class. The current understanding is that its antibacterial activity stems from the same ribosomal binding mechanism as its parent compound, though potentially with a different affinity that has not been definitively quantified in comparative studies.

Research Applications and Utility of Clindamycin 2 Phosphate Sulfoxide

Reference Standard for Impurity Studies in Clindamycin (B1669177) and its Preparations

Clindamycin 2-phosphate sulfoxide (B87167) serves as a critical reference standard for the identification and quantification of impurities in both bulk clindamycin drug substances and their finished pharmaceutical formulations. lgcstandards.comgoogle.comclearsynth.com As a known degradation product and metabolite, its presence and concentration must be carefully monitored to ensure the safety, efficacy, and stability of clindamycin products. clearsynth.com

Pharmaceutical regulatory bodies worldwide, including the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), establish stringent limits for impurities in active pharmaceutical ingredients (APIs) and drug products. The availability of highly characterized Clindamycin 2-phosphate sulfoxide as a certified reference material (CRM) or pharmaceutical secondary standard is essential for several analytical applications sigmaaldrich.com:

Method Development and Validation: It is used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), capable of separating and quantifying this specific impurity from the parent drug and other related substances. clearsynth.comaquigenbio.com

Quality Control (QC): In routine QC testing, the reference standard is used to confirm the identity of impurity peaks and to accurately measure their levels in production batches of clindamycin and its preparations. clearsynth.com

Stability Testing: It helps assess the degradation pathways of clindamycin under various stress conditions (e.g., heat, light, humidity), as this compound can be formed through oxidation. clearsynth.com

The compound is listed as a clindamycin impurity by various suppliers of pharmaceutical reference standards, often as a mixture of its diastereomers. lgcstandards.compharmaffiliates.com

Table 1: Available Reference Standards for Clindamycin Impurities

Product Name CAS Number Application
This compound (Mixture of Diastereomers) 1228573-90-7 Impurity Reference Standard lgcstandards.compharmaffiliates.comlgcstandards.com
This compound Isomer A 887402-20-2 Impurity Reference Standard clearsynth.com
This compound Isomer B 1228573-90-7 Impurity Reference Standard acanthusresearch.com

Chemical Intermediate in Organic Synthesis and Derivatives Research

The sulfoxide group in this compound offers a reactive site for further chemical modification, making it a useful intermediate in organic synthesis. A patent describes a method for synthesizing clindamycin sulfoxide by oxidizing clindamycin with hydrogen peroxide under controlled conditions to prevent over-oxidation to the corresponding sulfone. google.com This synthesized sulfoxide can then serve as a starting material. google.com

The primary research applications in this area include:

Synthesis of Analogs and Derivatives: Researchers can modify the sulfoxide moiety or other parts of the molecule to create novel lincosamide derivatives. These efforts aim to explore structure-activity relationships (SAR), potentially leading to compounds with improved antibacterial activity, a broader spectrum, or a more favorable pharmacokinetic profile. nih.gov

Development of Prodrugs: The chemical handles on the molecule could be used to synthesize new prodrugs of clindamycin or related compounds, aiming to enhance properties like solubility or bioavailability.

Reference for Synthesis of Similar Compounds: The methods developed for synthesizing and handling clindamycin sulfoxide can serve as a reference for the synthesis of other sulfoxide-containing compounds. google.com

Use as a Chiral Auxiliary Group or Inducer in Other Reactions

The inherent chirality of the clindamycin molecule, including the stereocenters within its structure, presents the potential for this compound to be used as a chiral auxiliary or inducer in asymmetric synthesis. A patent for the synthesis of clindamycin sulfoxide explicitly mentions this potential application. google.com

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereochemistry is achieved, the auxiliary is removed. While the use of clindamycin itself or its simpler derivatives as chiral auxiliaries is not widely documented in mainstream literature, the principle remains a potential area of research. The well-defined three-dimensional structure of the molecule could influence the approach of reagents in a chemical reaction, thereby inducing the formation of one enantiomer or diastereomer over another. google.com

Research Compound for Studying Metabolic Pathways of Lincosamides

This compound is fundamentally important as a research compound for elucidating the metabolic pathways of clindamycin and other lincosamide antibiotics. bohrium.comfda.gov In humans, clindamycin is metabolized in the liver, primarily through oxidation. nih.govresearchgate.netmdpi.com

Key findings from metabolic studies include:

Major Metabolite: In vitro studies using human liver and intestinal microsomes have confirmed that clindamycin is predominantly oxidized to form clindamycin sulfoxide. fda.govnih.govresearchgate.net This S-oxidation accounts for over 90% of the clindamycin consumed in these in vitro systems.

Enzymatic Pathway: The primary enzyme responsible for this transformation is Cytochrome P450 3A4 (CYP3A4), with a minor contribution from CYP3A5. fda.govnih.govresearchgate.netfda.gov The rate of clindamycin sulfoxide formation shows a high correlation with CYP3A4 activity.

Bioactivity: Clindamycin sulfoxide is considered a major bioactive metabolite, meaning it retains some antibacterial activity. researchgate.netmdpi.commedchemexpress.com It has shown in vitro activity against bacteria such as P. prevotti, B. fragilis, and C. sordelli. medchemexpress.com

Further Metabolism and Excretion: Along with another minor metabolite, N-desmethylclindamycin, the sulfoxide is excreted in urine and feces. fda.govfda.gov

By using this compound as a reference standard, researchers can accurately track the formation of this metabolite in various biological systems, study the kinetics of the metabolizing enzymes, and investigate potential drug-drug interactions involving the CYP3A4 pathway. fda.govnih.govfda.gov

Table 2: Compounds Mentioned in the Article

Compound Name Class/Type
Clindamycin Lincosamide Antibiotic
Clindamycin 2-Phosphate Prodrug of Clindamycin
This compound Metabolite, Impurity
Clindamycin Sulfone Oxidation product, Impurity
N-desmethylclindamycin Metabolite
Lincomycin Lincosamide Antibiotic
7-Epiclindamycin Epimer, Impurity
Hydrogen Peroxide Oxidizing Agent
Cytochrome P450 3A4 (CYP3A4) Enzyme

Future Directions in Clindamycin 2 Phosphate Sulfoxide Research

Development of Advanced Stereoselective Synthetic Methodologies

The synthesis of Clindamycin (B1669177) 2-Phosphate Sulfoxide (B87167) presents a unique challenge due to the presence of a chiral sulfoxide group, resulting in two stereoisomers. google.com Current methods often produce a mixture of these diastereomers. lgcstandards.com Future research will likely focus on the development of advanced stereoselective synthetic methodologies to afford specific isomers. This will be crucial for investigating the individual biological activities and degradation profiles of each stereoisomer.

Stereospecific synthesis has been explored, with methods favoring the production of one isomer over the other to simplify separation processes. google.com For instance, the oxidation of clindamycin hydrochloride with sodium perborate (B1237305) at a controlled pH has been shown to preferentially yield one of the sulfoxide isomers. google.com Another patented method utilizes an aqueous hydrogen peroxide solution as the oxidant to synthesize clindamycin sulfoxide, highlighting the importance of reaction conditions such as temperature and time to achieve high yields and avoid over-oxidation to the sulfone byproduct. google.com Continued innovation in asymmetric synthesis and catalysis will be instrumental in achieving highly selective and efficient production of individual Clindamycin 2-Phosphate Sulfoxide stereoisomers.

Comprehensive Characterization of Additional Degradation Products and Metabolites

Clindamycin undergoes metabolism in the body, primarily by the enzyme CYP3A4, to form clindamycin sulfoxide and N-desmethylclindamycin. drugbank.commcaz.co.zwnih.govnih.gov While these major metabolites are known, a more comprehensive characterization of other potential degradation products and minor metabolites is a key area for future investigation.

Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) have been employed to understand the stability of clindamycin and identify its degradation products. researchgate.net These studies have revealed that clindamycin is susceptible to degradation, particularly under basic conditions. researchgate.net Future research will likely involve the use of advanced analytical techniques to identify and quantify a wider range of these degradation products, providing a more complete picture of the compound's stability and transformation pathways.

Investigation of Novel Analytical Techniques for Enhanced Detection and Quantification

The accurate detection and quantification of this compound are essential for quality control in pharmaceutical formulations and for pharmacokinetic studies. d-nb.inforesearchgate.net High-Performance Liquid Chromatography (HPLC) coupled with various detectors, including UV and mass spectrometry (MS), is a commonly used technique. nih.govcore.ac.ukresearchgate.net

Future research will likely focus on the development of even more sensitive, rapid, and eco-friendly analytical methods. This could include advancements in Ultra-High-Performance Liquid Chromatography (UHPLC) for faster separations, the use of more sophisticated mass spectrometry techniques like Quadrupole Time-of-Flight (Q-TOF) for more accurate mass determination, and the exploration of novel sample preparation techniques to improve recovery from complex matrices. d-nb.infonih.gov Additionally, the development of colorimetric and other sensor-based methods could offer rapid and cost-effective alternatives for routine analysis. d-nb.info

Computational Chemistry and In Silico Modeling of Interactions

Computational chemistry and in silico modeling offer powerful tools to understand the interactions of this compound at a molecular level. These techniques can be used to predict the binding of the compound to its biological targets, such as the bacterial ribosome, and to understand the mechanisms of drug-polymer interactions in pharmaceutical formulations. nih.gov

Future research in this area could involve the use of molecular dynamics simulations to model the self-assembly of drug delivery systems and to predict the encapsulation efficiency of clindamycin and its metabolites. nih.gov Such in silico studies can accelerate the design and optimization of new drug formulations and provide valuable insights into the structure-activity relationships of clindamycin derivatives.

Expanding its Role as a Research Tool in Antimicrobial Resistance Studies

The rise of antimicrobial resistance is a major global health concern. Clindamycin resistance can develop through mechanisms such as the mutation of the 23S rRNA target site. nih.gov this compound, as a major metabolite, can serve as a valuable research tool in studies aimed at understanding these resistance mechanisms.

Future research could involve using this compound to probe the binding interactions with both susceptible and resistant bacterial ribosomes. By comparing the binding affinities and conformational changes induced by the parent drug and its sulfoxide metabolite, researchers can gain a deeper understanding of the molecular basis of resistance. This knowledge is critical for the development of new strategies to combat resistant pathogens.

Exploration of Potential Biological Activities in Non-Human or In Vitro Systems

While Clindamycin 2-Phosphate itself has little to no antibacterial effect in vitro, it is rapidly hydrolyzed to the active clindamycin base. fda.gov However, the sulfoxide metabolite itself may possess other, as-yet-undiscovered biological activities.

Q & A

Q. What controls are essential for ensuring reproducibility in this compound metabolism studies?

  • Methodological Answer : Include CYP3A4/5 inhibitors (e.g., ketoconazole) in hepatocyte incubations to confirm enzyme-specific metabolism. Use stable isotope-labeled internal standards (e.g., Clindamycin-d3 Sulfoxide) for LC-MS/MS quantification of metabolites like N-desmethylclindamycin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clindamycin 2-Phosphate Sulfoxide
Reactant of Route 2
Clindamycin 2-Phosphate Sulfoxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.